molecular formula C15H25N3O4 B3815535 5-(2-isoxazolidinylcarbonyl)-1-[2-(4-morpholinyl)ethyl]-2-piperidinone

5-(2-isoxazolidinylcarbonyl)-1-[2-(4-morpholinyl)ethyl]-2-piperidinone

Cat. No. B3815535
M. Wt: 311.38 g/mol
InChI Key: JYYFBTZGQDTIRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(2-isoxazolidinylcarbonyl)-1-[2-(4-morpholinyl)ethyl]-2-piperidinone” appears to contain several functional groups, including an isoxazolidine ring, a morpholine ring, and a piperidinone ring. These functional groups could potentially impart a variety of chemical properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. It appears to contain multiple ring structures, which could potentially result in a rigid, three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the carbonyl group in the piperidinone ring could potentially undergo nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of multiple nitrogen atoms could potentially result in the compound being a base .

properties

IUPAC Name

1-(2-morpholin-4-ylethyl)-5-(1,2-oxazolidine-2-carbonyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O4/c19-14-3-2-13(15(20)18-4-1-9-22-18)12-17(14)6-5-16-7-10-21-11-8-16/h13H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYFBTZGQDTIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(OC1)C(=O)C2CCC(=O)N(C2)CCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Morpholin-4-ylethyl)-5-(1,2-oxazolidine-2-carbonyl)piperidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-isoxazolidinylcarbonyl)-1-[2-(4-morpholinyl)ethyl]-2-piperidinone
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5-(2-isoxazolidinylcarbonyl)-1-[2-(4-morpholinyl)ethyl]-2-piperidinone
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5-(2-isoxazolidinylcarbonyl)-1-[2-(4-morpholinyl)ethyl]-2-piperidinone
Reactant of Route 4
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5-(2-isoxazolidinylcarbonyl)-1-[2-(4-morpholinyl)ethyl]-2-piperidinone
Reactant of Route 5
5-(2-isoxazolidinylcarbonyl)-1-[2-(4-morpholinyl)ethyl]-2-piperidinone
Reactant of Route 6
5-(2-isoxazolidinylcarbonyl)-1-[2-(4-morpholinyl)ethyl]-2-piperidinone

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